molecular formula C12H17NO B1313662 3-(3-Methoxyphenyl)piperidine CAS No. 79601-21-1

3-(3-Methoxyphenyl)piperidine

Número de catálogo: B1313662
Número CAS: 79601-21-1
Peso molecular: 191.27 g/mol
Clave InChI: LXCUAFVVTHZALS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-Methoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a methoxy group at the third position of the phenyl ring attached to the piperidine structure gives this compound unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)piperidine can be achieved through various methods. One common approach involves the reaction of 3-methoxybenzaldehyde with piperidine in the presence of a reducing agent. This reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce highly functionalized piperidines. These reactions involve the use of aromatic aldehydes, ammonium acetate, cyanoacetates, and nitromethane .

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The primary mechanism of action of 3-(3-Methoxyphenyl)piperidine involves its interaction with NMDA receptors. As an NMDA receptor antagonist, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling in the brain. This inhibition can lead to altered mental states and has potential therapeutic applications in treating neurological disorders .

Comparación Con Compuestos Similares

Uniqueness: 3-(3-Methoxyphenyl)piperidine is unique due to its specific substitution pattern and its ability to interact with NMDA receptors. This makes it a valuable compound for research in neuropharmacology and potential therapeutic applications .

Actividad Biológica

3-(3-Methoxyphenyl)piperidine, also referred to as 3-MPPH, is a chemical compound characterized by its unique structural properties, which include a piperidine ring substituted with a 3-methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and cancer treatment. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClN₁O
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 19725-18-9

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural resemblance to other psychoactive compounds suggests potential influences on mood and behavior. However, specific mechanisms of action remain under investigation.

Antibiotic Activity

Piperidine derivatives are also explored for their antibacterial properties. They function by inhibiting bacterial growth or directly killing bacteria. The exact role of this compound in this area requires further exploration, but its structural features suggest potential efficacy against bacterial infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Piperidine Ring : Using cyclization reactions involving amines and carbonyl compounds.
  • Substitution Reactions : Introducing the 3-methoxyphenyl group through electrophilic aromatic substitution or nucleophilic substitution methods.

These synthetic routes are crucial for producing the compound in sufficient purity for research applications.

Interaction Studies

Preliminary studies have indicated that this compound may exhibit binding affinity at various receptors, influencing neurotransmitter dynamics. While detailed binding studies are still needed, initial data suggest interactions that could lead to therapeutic applications .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(3-Methoxyphenyl)piperidineC₁₂H₁₈ClN₁OSubstituted at the second position on the piperidine ring
1-(3-Methoxyphenyl)piperazineC₁₂H₁₈ClN₁OContains a piperazine ring instead of piperidine
4-(3-Methoxyphenyl)pyrrolidineC₉H₁₃NFeatures a pyrrolidine ring, altering its reactivity

Each compound shares similar structural characteristics but may differ in biological activity and pharmacological applications .

Safety and Toxicology

As with many new compounds, safety information regarding this compound is limited. Arylpiperidines can exhibit varying toxicity levels based on their structure. Proper laboratory safety protocols should be followed when handling this compound until more comprehensive safety data becomes available .

Future Directions

Future research on this compound should focus on:

  • Detailed mechanism of action studies to elucidate its interactions with neurotransmitter systems.
  • Evaluation of its therapeutic potential in treating neurodegenerative diseases and cancers.
  • Comprehensive toxicity assessments to establish safety profiles for potential clinical applications.

Q & A

Basic Question: What are the standard synthetic routes for 3-(3-methoxyphenyl)piperidine derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound derivatives typically involves alkylation or cyclohexylation of a piperidine core with a substituted phenyl group. For example, 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine (3-MeO-PCP) is synthesized via nucleophilic substitution using a cyclohexylmagnesium bromide intermediate and subsequent piperidine ring closure . Key optimization parameters include:

  • Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to minimize side products.
  • Catalyst selection : Lewis acids like BF₃·Et₂O improve electrophilic aromatic substitution efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating enantiopure products, as seen in enantioselective syntheses of related 3-alkylpiperidines .

Basic Question: What analytical techniques are recommended for characterizing this compound and its analogues?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm methoxy group positioning and piperidine ring conformation . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is standard for purity assessment and fragmentation pattern analysis, validated for psychoactive arylcyclohexylamines . High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) provides quantitative analysis in biological matrices (e.g., blood, urine), with a linear range of 0.16–5.0 mg/L .

Basic Question: What safety protocols are critical when handling this compound derivatives in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust, as these compounds may cause respiratory irritation .
  • Spill management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Question: How do structural modifications (e.g., methoxy position, alkyl chain length) influence the pharmacological activity of this compound derivatives?

Answer:
The 3-methoxy substituent on the phenyl ring enhances NMDA receptor antagonism by improving binding affinity to the glutamate site (Kᵢ = 12–89 nM for 3-MeO-PCP vs. 220 nM for PCP) . Alkyl chain elongation (e.g., ethyl vs. methyl groups on the piperidine nitrogen) increases lipophilicity, prolonging half-life in vivo but reducing selectivity for NMDA over sigma receptors . To validate these effects:

  • Radioligand binding assays : Compare affinities for NMDA, σ₁, and serotonin transporters (SERT) using [³H]MK-801 and [³H]citalopram .
  • Molecular docking : Model interactions with NMDA receptor GluN1 subunits to rationalize structure-activity relationships (SARs) .

Advanced Question: How should researchers address contradictory data in receptor affinity studies for this compound analogues?

Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or stereochemical impurities . Mitigation strategies include:

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, as (S)-isomers of PCP analogues show 10-fold higher NMDA affinity than (R)-isomers .
  • Cross-validation : Confirm binding data with orthogonal methods (e.g., electrophysiology for NMDA receptor blockade) .
  • Batch analysis : Perform elemental analysis and HRMS to verify compound identity and purity (>98%) .

Advanced Question: What in vitro models are suitable for assessing the neurotoxic potential of this compound derivatives?

Answer:

  • Primary neuronal cultures : Treat rat cortical neurons with 10–100 µM test compound for 24–48 hours; measure lactate dehydrogenase (LDH) release as a cytotoxicity marker .
  • SH-SY5Y neuroblastoma cells : Evaluate mitochondrial dysfunction via MTT assay and reactive oxygen species (ROS) production using DCFH-DA fluorescence .
  • Glutamate excitotoxicity models : Pre-treat cells with NMDA receptor antagonists (e.g., MK-801) to differentiate receptor-mediated vs. off-target toxicity .

Advanced Question: How can emerging this compound analogues be rapidly identified and characterized in forensic research?

Answer:

  • High-resolution mass spectrometry (HRMS) : Acquire accurate mass data (Q-TOF instruments) to determine molecular formulas of unknown analogues .
  • Fragmentation libraries : Compare GC-EI-MS spectra with databases of known arylcyclohexylamines (e.g., 3-MeO-PCP vs. 4-MeO-PCP) .
  • NMR fingerprinting : Analyze aromatic proton splitting patterns (e.g., meta-methoxy groups show distinct coupling constants) .
  • Legislative monitoring : Track updates to controlled substance lists (e.g., China’s 2021 NPS ban covering 3-MeO-PCP) .

Propiedades

IUPAC Name

3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454246
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79601-21-1
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)piperidine
Reactant of Route 2
3-(3-Methoxyphenyl)piperidine
Reactant of Route 3
3-(3-Methoxyphenyl)piperidine
Reactant of Route 4
3-(3-Methoxyphenyl)piperidine
Reactant of Route 5
3-(3-Methoxyphenyl)piperidine
Reactant of Route 6
3-(3-Methoxyphenyl)piperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.